molecular formula C25H26ClN3O6 B14750208 7-Chloro-1,3-dihydro-1-(2-morpholinoethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one maleate CAS No. 1061-21-8

7-Chloro-1,3-dihydro-1-(2-morpholinoethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one maleate

Cat. No.: B14750208
CAS No.: 1061-21-8
M. Wt: 499.9 g/mol
InChI Key: KNYVYXXKGWCFFE-BTJKTKAUSA-N
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Description

7-Chloro-1,3-dihydro-1-(2-morpholinoethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one maleate is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, like others in its class, interacts with the central nervous system to produce its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,3-dihydro-1-(2-morpholinoethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one maleate typically involves the following steps:

    Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro Group: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholinoethyl Group: This step involves nucleophilic substitution reactions.

    Formation of the Maleate Salt: The final step involves the reaction of the benzodiazepine with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring purity and yield through optimized reaction conditions, and employing techniques like crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Chloro-1,3-dihydro-1-(2-morpholinoethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one maleate has several applications in scientific research:

    Chemistry: Used as a reference compound in analytical studies.

    Biology: Studied for its effects on cellular processes and neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other disorders.

    Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-Chloro-1,3-dihydro-1-(2-morpholinoethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one maleate is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its interaction with the morpholinoethyl group may also influence its binding affinity and efficacy at GABA receptors.

Properties

CAS No.

1061-21-8

Molecular Formula

C25H26ClN3O6

Molecular Weight

499.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;7-chloro-1-(2-morpholin-4-ylethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C21H22ClN3O2.C4H4O4/c22-17-6-7-19-18(14-17)21(16-4-2-1-3-5-16)23-15-20(26)25(19)9-8-24-10-12-27-13-11-24;5-3(6)1-2-4(7)8/h1-7,14H,8-13,15H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

KNYVYXXKGWCFFE-BTJKTKAUSA-N

Isomeric SMILES

C1COCCN1CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1COCCN1CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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